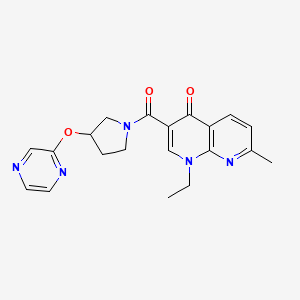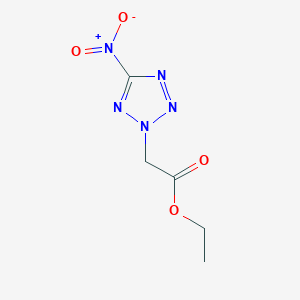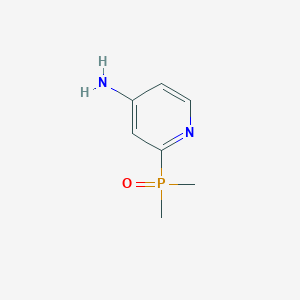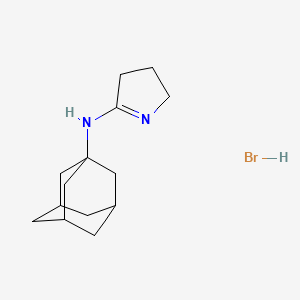
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterizations
Research into the chemical synthesis and characterizations of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one and related compounds highlights its significance in various scientific applications. For instance, the synthesis and structural determination of complex organic compounds, including naphthyridines and pyridines, play a crucial role in the exploration of their potential applications in medicinal chemistry and material science. These compounds are synthesized through reactions involving specific precursors and conditions that yield diverse structural motifs with potential biological and chemical properties (Bergamini et al., 2016; Egawa et al., 1984).
Molecular Docking and Biological Studies
The detailed molecular docking and biological studies on derivatives of 1,8-naphthyridine highlight the importance of such compounds in the development of new therapeutic agents. Research demonstrates the potential of these compounds in binding with biological targets, suggesting their use in drug discovery and development processes. The antimicrobial and antioxidant activities of newly synthesized compounds, as well as their interactions with specific proteins, underline their relevance in pharmacology and biochemistry (Flefel et al., 2018).
Photoinduced Isomerization and Spectroscopic Properties
The study of photoinduced isomerization and spectroscopic properties of vinyl-1,8-naphthyridine derivatives, including their copper(I) complexes, showcases the advanced applications of these compounds in material science. These investigations reveal the compounds' ability to undergo structural transformations upon light irradiation, a feature that could be harnessed in the development of photoresponsive materials. The intricate relationship between the molecular structure of these compounds and their electronic and optical properties further emphasizes their potential in the design of novel materials with specific functionalities (Fu et al., 2010).
特性
IUPAC Name |
1-ethyl-7-methyl-3-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-24-12-16(18(26)15-5-4-13(2)23-19(15)24)20(27)25-9-6-14(11-25)28-17-10-21-7-8-22-17/h4-5,7-8,10,12,14H,3,6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHKVMWULVOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2418652.png)

![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)
![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)
![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/new.no-structure.jpg)

